3-Amino-5,5-dimethylpyrrolidin-2-one
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Overview
Description
3-Amino-5,5-dimethylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Amino-5,5-dimethylpyrrolidin-2-one typically involves the reaction of 5,5-dimethylpyrrolidin-2-one with an appropriate amine source under controlled conditions. One common method includes the use of ammonia or an amine in the presence of a catalyst to facilitate the amination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Amino-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Amino-5,5-dimethylpyrrolidin-2-one is unique due to its specific structural features and biological activities. Similar compounds include:
5,5-Dimethylpyrrolidin-2-one: Lacks the amino group but shares the core structure.
4-Amino-5,5-dimethylpyrrolidin-2-one: Similar structure with the amino group at a different position.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A related compound with a different ring structure
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-amino-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-4(7)5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
ZKJJTORZUUTCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)N1)N)C |
Origin of Product |
United States |
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